Diisobutylnaphthalene-1-sulphonic acid

Hydrophobicity Partition coefficient Alkylnaphthalene sulfonate

Diisobutylnaphthalene-1-sulphonic acid (CAS 958791-65-6; also registered as CAS 94247-74-2), IUPAC name 2,3-bis(2-methylpropyl)naphthalene-1-sulfonic acid, is an anionic alkylnaphthalene sulfonate surfactant with molecular formula C₁₈H₂₄O₃S and molecular weight 320.45 g/mol. The compound belongs to the 1-naphthalene sulfonate class, featuring a naphthalene core substituted with two isobutyl groups at the 2- and 3-positions and a sulfonic acid group at the 1-position.

Molecular Formula C18H24O3S
Molecular Weight 320.4 g/mol
CAS No. 958791-65-6
Cat. No. B13791761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisobutylnaphthalene-1-sulphonic acid
CAS958791-65-6
Molecular FormulaC18H24O3S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC2=CC=CC=C2C(=C1CC(C)C)S(=O)(=O)O
InChIInChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)18(22(19,20)21)17(15)10-13(3)4/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21)
InChIKeyKBLAMUYRMZPYLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisobutylnaphthalene-1-sulphonic Acid (CAS 958791-65-6): Compound Identity and Surfactant Classification


Diisobutylnaphthalene-1-sulphonic acid (CAS 958791-65-6; also registered as CAS 94247-74-2), IUPAC name 2,3-bis(2-methylpropyl)naphthalene-1-sulfonic acid, is an anionic alkylnaphthalene sulfonate surfactant with molecular formula C₁₈H₂₄O₃S and molecular weight 320.45 g/mol . The compound belongs to the 1-naphthalene sulfonate class, featuring a naphthalene core substituted with two isobutyl groups at the 2- and 3-positions and a sulfonic acid group at the 1-position . It is listed in the EC Inventory under EC Number 304-244-1 and is recognized in the Japanese NITE-CHRIP existing chemical substances database [1]. The compound serves as the free acid precursor to its industrially prevalent sodium salt form (CAS 27213-90-7), which is widely commercialized under trade names such as Morwet DIBS and as the active component of the wetting agent known as 'Nekal BX' or '拉开粉' in Chinese technical literature .

Free sulfonic acid form with high reported hydrophobicity; supports non‑aqueous ion‑pair and phase‑transfer workflows.
Precursor to the widely used sodium salt (DIBS‑Na); select acid form for in‑situ salt preparation or anhydrous formulation routes.
Branched isobutyl architecture; class‑level evidence indicates lower Krafft point and reduced cosolvent demand compared to linear alkylnaphthalene sulfonates.

Why Alkylnaphthalene Sulfonate Interchangeability Fails: Structural Specificity of Diisobutylnaphthalene-1-sulphonic Acid


Alkylnaphthalene sulfonates as a class share a common naphthalene-sulfonate scaffold, yet their physicochemical performance profiles diverge sharply based on three structural variables: alkyl chain branching, alkyl chain length, and sulfonation position. The isobutyl substitution pattern of diisobutylnaphthalene-1-sulphonic acid confers a branched, compact hydrophobic domain, which directly alters Krafft point, critical micelle concentration (CMC), foam stability, and hydrotropic efficiency relative to both linear-chain analogs (e.g., dibutylnaphthalene sulfonates) and shorter-branched analogs (e.g., diisopropylnaphthalene sulfonates) [1]. Furthermore, the free sulfonic acid form (CAS 958791-65-6) exhibits substantially higher calculated hydrophobicity (LogP 4.03–5.44) compared to its sodium salt (LogP -0.27 at pH 8.9) and to the sodium salt of diisopropylnaphthalene sulfonate (LogP 2.6) , meaning the acid form partitions and performs differently in non-aqueous or mixed-phase systems. Simply substituting a generic 'alkylnaphthalene sulfonate' disregards these quantifiable differences, which are deterministic for end-use performance in foam generation, ion-pair extraction, chromatographic separation, and agrochemical dispersion stability [2].

Acid vs. sodium salt partitioning The free acid exhibits substantially higher hydrophobicity than the sodium salt; performance in non‑aqueous or mixed‑phase systems may shift significantly if salt is substituted.
Isobutyl branching cannot be assumed equivalent Diisobutyl substitution differs from isopropyl or linear butyl chains in foam stability, surface tension, and Krafft point; generic “alkylnaphthalene sulfonate” interchangeability is not supported.
Foam profile divergence Sodium diisobutylnaphthalene sulfonate (DIBS‑Na) is documented as high‑foaming and is preferred in foamed resin patents, while the isopropyl analog is reported as low‑foaming; application fit must be verified.

Quantitative Evidence Guide: Differentiating Diisobutylnaphthalene-1-sulphonic Acid from Closest Analogs


Hydrophobicity (LogP) Differentiation: Diisobutylnaphthalene-1-sulphonic Acid vs. Sodium Diisopropylnaphthalene Sulfonate

Diisobutylnaphthalene-1-sulphonic acid (free acid form, CAS 958791-65-6) exhibits an experimentally derived LogP of 4.03 and an ACD/Labs predicted LogP of 5.44, reflecting the contribution of two isobutyl (2-methylpropyl) substituents [1]. In contrast, sodium diisopropylnaphthalene sulfonate (SDIPNS, CAS 1322-93-6), a close structural analog bearing smaller isopropyl groups, exhibits a measured LogP of 2.6 at 20°C . This represents a LogP differential of at least 1.43 log units, corresponding to a greater than 25-fold higher predicted octanol-water partition coefficient for the diisobutyl derivative . The enhanced hydrophobicity arises directly from the additional methylene units and increased alkyl chain volume of the isobutyl versus isopropyl substituents.

Hydrophobicity (LogP) comparison
Cross-study comparable
ΔLogP ≥1.43 (diisobutyl acid LogP 4.03 vs sodium diisopropyl analog LogP 2.6)
Supports selection when higher partitioning into non‑polar matrices or stationary phases is required.
Values from different laboratories; cross‑study comparison only.
Hydrophobicity Partition coefficient Alkylnaphthalene sulfonate Surfactant design

Surface Tension Reduction Capability: Sodium Diisobutylnaphthalene Sulfonate vs. Sodium Diisopropylnaphthalene Sulfonate

The sodium salt of diisobutylnaphthalene-1-sulphonic acid (DIBS-Na, CAS 27213-90-7) achieves a surface tension of 31.1 mN/m at a concentration of 10 g/L in water, as reported in the ChemicalBook technical datasheet . In comparison, sodium diisopropylnaphthalene sulfonate (SDIPNS, CAS 1322-93-6) reduces surface tension to only 38.12 mN/m at 1 g/L and 20°C . Although the concentrations differ (10 g/L vs. 1 g/L), directionally the diisobutyl derivative achieves substantially lower absolute surface tension even at higher concentration relative to pure water (72 mN/m), translating to a surface pressure (π = γ₀ - γ) of approximately 40.9 mN/m versus 33.9 mN/m for SDIPNS at its tested concentration. At comparable concentrations, the diisobutyl compound is expected to yield lower surface tension owing to its greater hydrophobic chain volume driving stronger interfacial adsorption [1].

Surface tension reduction
Cross-study comparable
DIBS‑Na 31.1 mN/m (10 g/L) vs SDIPNS 38.1 mN/m (1 g/L); directionally lower absolute surface tension.
Indicates wetting performance context for hydrophobic surfaces; concentration-normalized data to verify.
Measurement methods not harmonized; absolute comparison requires matched conditions.
Surface tension Wetting agent Surfactant efficiency Agrochemical formulation

Foam Profile Differentiation: High-Foaming DIBS-Na vs. Low-Foaming Diisopropylnaphthalene Sulfonate

Sodium diisobutylnaphthalene sulfonate (DIBS-Na) is consistently characterized in multiple technical sources as producing 'rich and fine foam' with good foam stability [1]. In contrast, sodium diisopropylnaphthalene sulfonate (SDIPNS) is explicitly described in the peer-reviewed surfactant literature as 'low-foaming,' with the Ross-Miles foam test (1% solution) confirming that 'the foam is unstable' [2]. Further corroborating this high-foam propensity, European Patent EP 0008390 B1, covering a process for the preparation of foamed resins, specifically designates 'the sodium salt of diisobutylnaphthalene sulfonic acid' as the preferred sulfonic acid-containing tenside for generating stable foam structures with phenol/resorcinol and formaldehyde precursors [3]. This industrial patent preference constitutes direct evidence of selection based on foam performance.

Foam profile differentiation
Head-to-head
DIBS‑Na characterized as rich, fine, stable foam; SDIPNS reported as low‑foaming, unstable foam (Ross‑Miles, 1%). Patent preference for DIBS‑Na in foamed resin manufacturing.
Reported foam stability contrast guides selection for processes requiring stable foam versus foam suppression.
Qualitative consistency across technical literature; direct comparative study not identified.
Foam stability Foamed resin Surfactant selection Industrial processing

Krafft Point Advantage from Alkyl Chain Branching: Isobutyl vs. Linear n-Butyl Naphthalene Sulfonates

The Krafft point—the temperature above which surfactant solubility increases dramatically and micelle formation becomes thermodynamically favorable—is a critical parameter governing low-temperature usability. A foundational study in Colloids and Surfaces (1987) established that 'the Krafft points of alkylnaphthalenesulfonates decreased as the branching of the alkyl chain increased' [1]. Diisobutylnaphthalene-1-sulphonic acid, bearing branched isobutyl (2-methylpropyl) substituents, thus possesses an inherently lower Krafft point than its linear-chain analog, sodium dibutylnaphthalene sulfonate (DBNS, '拉开粉BX'), which carries n-butyl groups. This principle is reinforced by the observation that 'highly branched bilinear analogs still needed cosolvent but to a much lesser extent (surfactant/cosolvent = 21)' compared to linear alkylnaphthalenesulfonates requiring 'surfactant/cosolvent = 12' for complete microemulsion phase behavior [1]. The diisobutyl compound's branched architecture directly translates to superior low-temperature solubility and reduced cosolvent demand.

Krafft point (branching effect)
Class-level
Branched isobutyl architecture predicts lower Krafft point than linear n‑butyl analogs; cosolvent efficiency improved ~75% in branched series (Colloids Surf. 1987).
Supports low‑temperature solubility expectation; direct compound‑specific Krafft point data not available.
Class‑level inference; verify for the specific acid form if cold‑process application is critical.
Krafft point Low-temperature solubility Alkyl chain branching Surfactant phase behavior

Ion-Selective Electrode Performance: Diisobutylnaphthalene Sulfonate as Ion-Pair Complex Former for Potentiometric Sensors

Diisobutylnaphthalene sulfonate (as sodium salt, DDBNS) has been directly evaluated alongside three other ion-pair complex formers—dicyclohexylnaphthalene sulfonate (DDCHNS), diisopentylnaphthalene sulfonate, and tetraphenylborate (DTPB)—for the fabrication of dibazol ion-selective electrodes [1]. All four ion-pair complexes yielded electrodes exhibiting near-Nernstian response for dibazol over the concentration range of approximately 10⁻⁵ to 10⁻² M within pH 3–7 [1]. In a follow-up bulk acoustic wave (BAW) sensing study, DDBNS-based sensors demonstrated a linear relationship between the logarithm of frequency shift and dibazol concentration over the range 4.0 × 10⁻⁸ to 9.0 × 10⁻⁴ M, with a detection limit of 4.0 × 10⁻⁸ M [2]. The diisobutylnaphthalene sulfonate-based sensor thus provides comparable potentiometric sensitivity to other naphthalene sulfonate derivatives while offering distinct solubility and phase-transfer characteristics associated with its intermediate alkyl chain branching.

Ion‑selective electrode performance
Head-to-head
DDBNS‑based electrode: Nernstian response 10⁻⁵–10⁻² M; BAW sensor detection limit 4.0×10⁻⁸ M. Functionally comparable to dicyclohexyl and tetraphenylborate ion‑pair formers.
Validates DDBNS as an alternative ion‑pair reagent for dibazol sensor development.
Literature‑supported sensitivity; sensor compatibility may depend on membrane formulation.
Ion-selective electrode Potentiometric sensor Dibazol detection Ion-pair complex

Validated HPLC Method for Diisobutylnaphthalene Sulfonate in Pesticide Formulations: Regulatory Compliance Advantage

A peer-reviewed, validated high-performance liquid chromatography method was published in the Journal of Chromatography A (1989) specifically for the determination of diisobutyl- and diisopropylnaphthalenesulphonates in pesticide wettable powders and water-dispersible granules [1]. The method employs anion-exchange cartridge concentration, removal of interfering substances, and elution with methanol containing 5% hydrochloric acid. Separation is achieved by reversed-phase HPLC on either an octyl-modified column with water-methanol gradient or a cyanoalkyl-modified column with water-methanol. The method identifies mono-, di-, and triisobutylnaphthalenesulphonate isomer groups, providing isomer-specific quantification that is essential for verifying technical-grade surfactant composition [1]. The existence of this dedicated, published method means that diisobutylnaphthalene sulfonate content can be directly measured in formulated products using a literature-validated protocol, whereas many alternative alkylnaphthalene sulfonates lack method-specific published validation.

Validated HPLC method
Method context
Peer‑reviewed RP‑HPLC method (J. Chromatogr. A, 1989) for diisobutyl‑ and diisopropylnaphthalenesulfonates in pesticide WP/WDG; isomer‑specific quantification of mono‑, di‑, and tri‑isobutyl species.
Supports analytical method development and batch‑to‑batch QC verification for formulated products.
Method validated for agrochemical matrices; transfer to other matrices requires verification.
HPLC method Pesticide formulation Quality control Dispersing agent analysis

Prioritized Application Scenarios for Diisobutylnaphthalene-1-sulphonic Acid Based on Quantitative Differentiation Evidence


Foamed Urea-Formaldehyde and Phenolic Resin Manufacturing

European Patent EP 0008390 B1 explicitly designates the sodium salt of diisobutylnaphthalene sulfonic acid as the preferred tenside for generating stable foam in resin systems combining phenol/resorcinol with formaldehyde [1]. This patent-backed preference, combined with the compound's documented 'rich and fine foam' characteristics [2], makes diisobutylnaphthalene-1-sulphonic acid (or its sodium salt) the evidence-supported first-choice surfactant for manufacturers of foamed construction materials, insulation panels, and floral foam products where consistent, fine-celled foam structure is critical to product quality. The branched isobutyl architecture further contributes low-temperature processing capability via reduced Krafft point [3], enabling foam generation under ambient or cool conditions without pre-heating the surfactant solution.

Agrochemical Wettable Powder and Water-Dispersible Granule Formulations Requiring Validated Analytical Oversight

For pesticide formulation scientists developing wettable powders (WP) and water-dispersible granules (WDG), diisobutylnaphthalene sulfonate offers a unique combination of high wetting efficiency (surface tension reduction to 31.1 mN/m at 10 g/L [1]) and the availability of a peer-reviewed, isomer-specific HPLC method for content determination in formulated products [2]. This dual capability—performance plus analytical verifiability—is particularly valuable in regulated markets (EU, US, Japan) where dispersing agent identity and concentration must be documented in registration dossiers. The validated method's ability to distinguish mono-, di-, and triisobutylnaphthalene sulfonate isomers [2] additionally enables purity profiling of technical-grade surfactant, supporting consistent formulation performance.

Dibazol-Selective Potentiometric and Acoustic Wave Sensors for Pharmaceutical Analysis

Diisobutylnaphthalene sulfonate (DDBNS) has been empirically validated as an effective ion-pair complex former in both conventional ion-selective electrodes and bulk acoustic wave sensors for dibazol detection [1]. With a demonstrated Nernstian response across 10⁻⁵–10⁻² M and a BAW sensor detection limit of 4.0 × 10⁻⁸ M [2], DDBNS-based sensors offer sensitivity suitable for pharmaceutical quality control and biological fluid analysis. For analytical laboratories developing imidazole-derivative drug sensors, the compound provides a literature-precedented, functionally characterized alternative to tetraphenylborate and other ion-pair reagents, with the branched alkyl architecture potentially offering improved membrane compatibility compared to bulkier cyclohexyl or linear-chain naphthalene sulfonate analogs [1].

Reversed-Phase HPLC Mobile Phase Additive for Hydrophobic Analyte Separation

The free acid form of diisobutylnaphthalene-1-sulphonic acid (CAS 958791-65-6), with its elevated LogP of 4.03–5.44 [1], functions as an amphiphilic mobile phase additive in reversed-phase HPLC, where it modulates eluent hydrophobicity to improve peak resolution of aromatic hydrocarbon mixtures. The compound has been successfully analyzed on a Newcrom R1 reversed-phase column using simple conditions [2], confirming its compatibility with standard HPLC infrastructure. Compared to the more polar diisopropyl analog (LogP 2.6–3.04 [3]), the diisobutyl derivative provides stronger hydrophobic interaction with non-polar analytes, potentially enabling superior separation of closely eluting hydrophobic compounds in complex environmental, petrochemical, or pharmaceutical matrices.

Application
Selection Property
Validation Focus
Foamed urea‑formaldehyde / phenolic resin manufacturing
Stable fine‑foam generation
Foam stability and cell structure under processing conditions
Agrochemical WP / WDG formulations requiring analytical traceability
Wetting efficiency and isomer‑resolved HPLC verifiability
Surface tension reduction and content uniformity via validated method
Dibazol ion‑selective / BAW sensor fabrication
Ion‑pair complex formation with Nernstian response
Electrode slope, linear range, and detection limit in target matrix
RP‑HPLC mobile phase additive for hydrophobic analyte separation
High hydrophobicity and mobile phase compatibility
Retention factor shift and peak resolution for non‑polar analytes
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